N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O4/c14-9-3-1-2-8(6-9)11(18)15-13-17-16-12(21-13)10-7-19-4-5-20-10/h1-3,6-7H,4-5H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITYAGXAJASXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51088978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the dihydro-1,4-dioxin moiety: This step involves the cyclization of a suitable dihydroxy compound with an alkylating agent.
Coupling with 3-fluorobenzoyl chloride: The final step involves the coupling of the synthesized intermediate with 3-fluorobenzoyl chloride in the presence of a base to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
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Sulfoxide/sulfone derivatives (if sulfanyl group exists).
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Oxidation of dioxin ring : Unlikely due to its inherent stability, but possible under harsh conditions.
Reduction Reactions
The dioxin ring (5,6-dihydro-1,4-dioxin) may undergo reduction to form dihydrodioxin derivatives. Common reducing agents include:
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Lithium aluminum hydride (LiAlH₄)
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Sodium borohydride (NaBH₄)
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Catalytic hydrogenation
This reaction could alter the compound’s electronic properties, potentially affecting its biological activity .
Substitution Reactions
The fluorobenzamide moiety is prone to electrophilic aromatic substitution due to the electron-withdrawing fluorine atom. Reactions may include:
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Nitration : Using nitric acid under acidic conditions.
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Bromination : With bromine in acidic or basic media.
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Friedel-Crafts acylation : Introduces acyl groups to the aromatic ring.
| Reaction Type | Reagents | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitrobenzamide derivatives |
| Bromination | Br₂/FeBr₃ | Bromobenzamide derivatives |
| Friedel-Crafts acylation | Acyl chloride/AlCl₃ | Acylated benzamide derivatives |
Hydrolysis Reactions
The amide bond in the benzamide moiety could hydrolyze under acidic or basic conditions to form:
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Carboxylic acid (acidic conditions).
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Carboxylate salt (basic conditions).
This reaction is critical for stability assessments in aqueous environments .
Ring-Opening Reactions
The oxadiazole ring may undergo nucleophilic attack under specific conditions, leading to ring cleavage. For example:
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Reaction with amines : Formation of hydrazide intermediates.
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Reaction with alcohols : Formation of ester or alcohol derivatives.
Cross-Coupling Reactions
The oxadiazole moiety could participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling) if functionalized with appropriate leaving groups. This would enable the synthesis of complex derivatives for medicinal chemistry applications .
Research Findings and Structural Insights
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Key structural features :
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Dioxin ring : Contributes to stability and potential intercalation with biological targets.
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Oxadiazole ring : Facilitates nucleophilic substitution and metal coordination.
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Fluorobenzamide : Enhances lipophilicity and directs electrophilic substitution.
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Mechanistic considerations :
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Oxidation/reduction reactions may modulate bioactivity by altering redox states.
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Substitution reactions are influenced by the electron-withdrawing fluorine atom, directing reactivity to the meta position.
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Experimental Validation
While direct experimental data for this specific compound is limited, analogous oxadiazole-dioxin derivatives (e.g., those in patents ) suggest:
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Reactivity trends : Oxadiazole rings are generally stable but reactive toward nucleophiles.
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Selectivity : Fluorine substitution restricts substitution to specific positions on the benzamide ring.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. The synthesis typically involves several steps:
- Formation of the 1,3,4-Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acid derivatives using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Introduction of the 1,4-Dioxin Moiety : The dioxin ring is synthesized from a diol and a dihalide under basic conditions.
- Final Coupling : The oxadiazole derivative is coupled with the dioxin moiety through nucleophilic substitution reactions.
Anticancer Activity
Research indicates that N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide exhibits significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines:
- Growth Inhibition : Compounds derived from oxadiazoles have demonstrated percent growth inhibitions (PGIs) ranging from 51% to over 86% against different cancer cell lines such as OVCAR-8 and NCI-H40 .
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and the inhibition of critical signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
In addition to its anticancer activity, this compound also shows promise as an antimicrobial agent:
- Broad-Spectrum Activity : Research has indicated that oxadiazole derivatives possess antimicrobial activities against various microorganisms. For instance, certain synthesized derivatives have shown effectiveness against bacteria such as Mycobacterium smegmatis and Gram-negative bacteria like Pseudomonas aeruginosa .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of various oxadiazole derivatives demonstrated significant cytotoxic effects against glioblastoma cell lines. Among these compounds, specific derivatives showed enhanced apoptosis rates in treated cells compared to controls .
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
Case Study 2: Antimicrobial Activity
Another investigation into the antimicrobial properties of oxadiazole derivatives revealed that several compounds exhibited excellent activity against both bacterial and fungal strains. For example, one derivative inhibited Mycobacterium smegmatis with a diameter of inhibition exceeding 16 mm .
| Compound | Microorganism | Inhibition Diameter (mm) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 |
| 6e | Pseudomonas aeruginosa | 19 |
Mechanism of Action
The mechanism of action of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in bacterial cell wall synthesis or interact with receptors involved in cancer cell proliferation.
Pathways Involved: The compound can affect various cellular pathways, including those related to apoptosis, cell cycle regulation, and signal transduction
Comparison with Similar Compounds
Similar Compounds
N-substituted-N-(2,3-dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Compounds with similar structural features, studied for their antibacterial properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Biological Activity
N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety , which are known for their diverse biological activities. The presence of the 3-fluorobenzamide group enhances its pharmacological profile by potentially increasing its lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₃F |
| Molecular Weight | 292.25 g/mol |
| CAS Number | 886912-42-1 |
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. Potential mechanisms include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways or DNA repair processes.
- Induction of Apoptosis : It could trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Antimicrobial Activity : There is potential for this compound to disrupt bacterial cell wall synthesis or interfere with essential metabolic functions.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Anticancer Activity : A study highlighted the efficacy of similar oxadiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds demonstrated IC50 values ranging from 0.88 μM to 12 μM against PARP1 enzyme assays, suggesting strong anticancer potential .
- Antimicrobial Properties : Research indicated that oxadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The unique structural features of this compound may enhance these effects .
Comparative Studies
Comparative analyses with similar compounds reveal that variations in substituents significantly affect biological activity:
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| N-(5-(5,6-dihydrobenzo[b][1,4]dioxin)-1,3,4-thiadiazol) | 10 | Moderate Anticancer Activity |
| N-(5-(5,6-dihydrobenzo[b][1,4]dioxin)-1,3,4-triazol) | 15 | Antimicrobial |
| N-[5-(5,6-dihydrobenzo[b][1,4]dioxin)-1,3,4-dioxazol] | 7 | Strong Antimicrobial |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide using statistical experimental design?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal conditions for yield and purity. Use ANOVA to analyze interactions between variables and minimize trial-and-error approaches . Similar methods were validated in optimizing fluorinated triazole derivatives .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm fluorine positioning and oxadiazole/dioxin ring integration.
- FT-IR : Identify characteristic peaks for amide C=O (1650–1700 cm) and oxadiazole C=N (1600–1650 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for protonated ions).
- X-ray Crystallography (if crystalline): Resolve intermolecular interactions, as demonstrated for analogous thiazole-benzamide derivatives .
Q. What protocols are recommended for initial bioactivity screening in pesticidal or antimicrobial contexts?
- Methodological Answer :
- Enzyme Inhibition Assays : Target PFOR (pyruvate:ferredoxin oxidoreductase) or similar enzymes, given structural similarities to nitazoxanide derivatives .
- In Vitro Bioassays : Use Spodoptera frugiperda (fall armyworm) larvae for pesticidal activity or E. coli/yeast models for antimicrobial screening. Apply dose-response curves (IC/EC) and compare to commercial standards like diflubenzuron .
Advanced Research Questions
Q. How can computational methods elucidate the mechanism of action and binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., PFOR). Prioritize hydrogen bonding between the fluorobenzamide moiety and active-site residues .
- Quantum Chemical Calculations : Employ Gaussian or ORCA to analyze electron density maps and frontier molecular orbitals (FMOs) for reactivity predictions. ICReDD’s reaction path search methods are applicable here .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. What strategies address solubility and stability limitations during formulation studies?
- Methodological Answer :
- Co-Crystallization : Explore co-formers (e.g., succinic acid) to enhance aqueous solubility via hydrogen-bonded supramolecular assemblies .
- Nanoencapsulation : Use PLGA nanoparticles or liposomes to improve bioavailability. Monitor degradation kinetics via HPLC under varied pH/temperature .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products with LC-MS .
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Meta-Analysis : Aggregate data from in vitro, in silico, and in vivo studies using weighted Z-scores. Adjust for model-specific biases (e.g., cell permeability vs. metabolic clearance) .
- Comparative Genomics : Identify orthologous targets in resistant vs. susceptible strains (e.g., cytochrome P450 isoforms) to explain efficacy variations .
Q. What methodologies are effective for tracing metabolic pathways in mammalian systems?
- Methodological Answer :
- Isotopic Labeling : Synthesize -labeled analogs and track metabolites via radio-HPLC in rat hepatocyte assays .
- CYP450 Profiling : Use human liver microsomes + CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary oxidation sites .
Q. How can synergistic effects with adjuvants or other agrochemicals be systematically evaluated?
- Methodological Answer :
- Fractional Inhibitory Concentration (FIC) Index : Test combinations with neonicotinoids or strobilurins. Calculate synergy (FIC <0.5) or antagonism (FIC >4) .
- Field Trials : Deploy randomized block designs with mixed formulations, monitoring pest mortality rates and phytotoxicity over 3–5 growth cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
